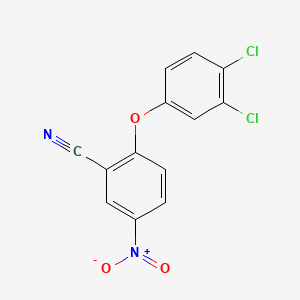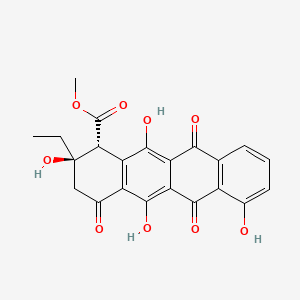![molecular formula C19H24N2O3 B1202535 3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole](/img/structure/B1202535.png)
3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound V(S) is an aromatic ether.
Scientific Research Applications
Isoxazole Derivatives in Neuroprotection and Receptor Antagonism
- Isoxazole derivatives have shown potential in neuroprotection. For instance, certain compounds, such as 2-amino-3-[3-(carboxymethoxy)-5-methylisoxazol-4-yl]propionic acid (AMOA), derived from isoxazole amino acids, have exhibited abilities to antagonize excitatory amino acid (EAA) receptors. These antagonists have been found to protect rat striatal neurons from neurotoxic effects, highlighting their potential in neurological research and therapies (Krogsgaard‐Larsen et al., 1991).
Scaffold for Highly Functionalized Isoxazoles
- Isoxazole derivatives serve as convenient scaffolds for synthesizing highly functionalized isoxazoles. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates has been explored for creating a range of diverse and functional isoxazole-based compounds (Ruano et al., 2005).
Radiochemical Synthesis
- Isoxazole derivatives are also significant in radiochemical synthesis. An example is the synthesis of [14C]WIN 54954, an isoxazole derivative, which has implications in radiochemical studies and the development of radiolabeled compounds (Ellames & Kunec, 1991).
Antifungal Agents
- Certain isoxazole derivatives have been identified as potential antifungal agents. Derivatives like 3-(substituted phenyl)-3-(1H-1,2,4-triazol-1-yl)methyl-2-methyl-5-[(substituted phenoxy)methyl]isoxazolidine have shown effectiveness against fungal infections (Bennett et al., 1988).
Antibacterial Applications
- Research into isoxazole derivatives has also extended into antibacterial applications. Novel indole–isoxazole–triazole conjugates, for example, have been synthesized and evaluated for their antibacterial activities, demonstrating the versatility of isoxazole compounds in addressing bacterial infections (Prashanthi et al., 2021).
properties
Product Name |
3-Methyl-5-[5-[4-(4-methyl-4,5-dihydrooxazol-2-yl)phenoxy]pentyl]isoxazole |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-methyl-5-[5-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]pentyl]-1,2-oxazole |
InChI |
InChI=1S/C19H24N2O3/c1-14-12-18(24-21-14)6-4-3-5-11-22-17-9-7-16(8-10-17)19-20-15(2)13-23-19/h7-10,12,15H,3-6,11,13H2,1-2H3 |
InChI Key |
UXIYKMARWUSIKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=N1)C2=CC=C(C=C2)OCCCCCC3=CC(=NO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1202455.png)
![[(5R)-3,4,5-trihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxymethyl]tetrahydrofuran-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1202456.png)
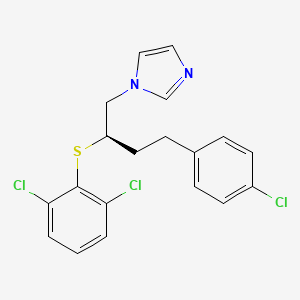
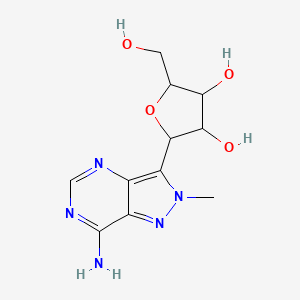
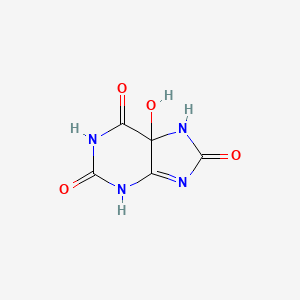
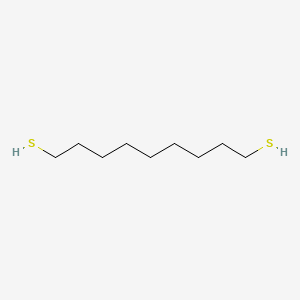
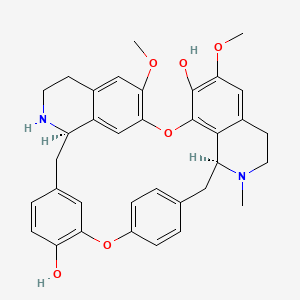
![3-[(Bromoacetyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1202463.png)
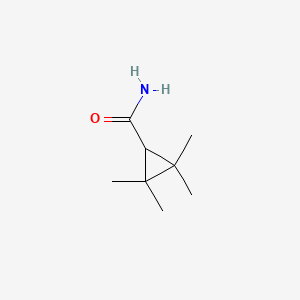
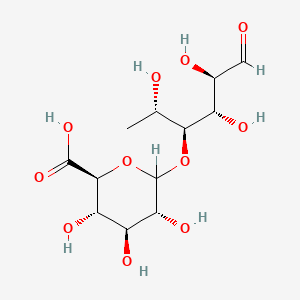
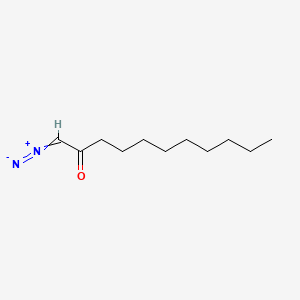
![but-2-enedioic acid;N-ethyl-N-[[4-fluoro-2-(4-fluorophenyl)phenyl]methoxy]-2-phenylethanamine](/img/structure/B1202471.png)
